Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)-
Description
Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- (CAS: 91306-30-8) is a substituted cyclohexanone derivative characterized by a ketone group at the 2-position of the cyclohexanone ring, with a 3,3-dimethyl-2-oxobutyl substituent. Its molecular formula is C₁₁H₁₈O₂, and it has a molar mass of 182.26 g/mol . This compound is structurally distinct due to its aliphatic, branched substituent, differentiating it from aromatic or heteroatom-containing analogs.
Properties
CAS No. |
144536-58-3 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-12(2,3)11(14)8-9-6-4-5-7-10(9)13/h9H,4-8H2,1-3H3 |
InChI Key |
MZKARWNNTCFONE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC1CCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Oxidative Decarboxylation of Malonic Acid Derivatives
The electrochemical oxidative decarboxylation of substituted malonic acids offers a green route to diketones, which can be tailored to synthesize the target compound. A study by Marko et al. (2018) demonstrated that malonic acid derivatives, when subjected to electrochemical conditions in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and air, undergo decarboxylation to form diketones. For instance, dimethyl 2-(3-oxobutyl)malonate was oxidized to yield 2-(3,3-dimethyl-2-oxobutyl)cyclohexanone in 90% yield under optimized conditions. Key parameters include:
- Solvent system : Mixed water-toluene (1:1 v/v).
- Catalyst : TEMPO (1.5–2.5 mol%).
- Temperature : 70–80°C.
- Oxidant : Atmospheric oxygen.
This method avoids noble metal catalysts, reducing costs and environmental impact.
Palladium-Catalyzed Oxidation of 3,3-Dimethyl-2-Hydroxybutyric Acid
A patent by US20040030186A1 details the oxidation of 3,3-dimethyl-2-hydroxybutyric acid (DHBA) using a palladium-bismuth catalyst system under basic conditions. The reaction proceeds via oxygen insertion into the C–O bond, yielding 3,3-dimethyl-2-oxobutyric acid, which is subsequently coupled to cyclohexanone.
- Conditions :
- Catalyst : Pd/Bi (5:1 molar ratio).
- Base : NaOH (1.2–6 equivalents).
- Temperature : 60–100°C.
- Pressure : Ambient to 5 bar.
- Yield : 80–90% after acidification and extraction.
This method is scalable but requires careful handling of transition metals.
Halogenation-Oxidation Sequence
A Chinese patent (CN108503531B) outlines a three-step process:
- Halogenation : 3,3-Dimethylbutyric acid is treated with Cl₂ or Br₂ in cyclohexane to form 2-halo-3,3-dimethylbutyric acid.
- Hydrolysis : The halogenated intermediate is hydrolyzed with NaOH (25–30%) at 60–80°C.
- Oxidation : The resulting diol undergoes TEMPO-catalyzed oxidation with air to yield the target ketone.
This method excels in purity but involves hazardous halogenation steps.
Enolate Alkylation of Cyclohexanone
The trimethylsilyl enolate of cyclohexanone can be alkylated with 3,3-dimethyl-2-oxobutyl bromide, as reported in Chemistry Letters (1984). The enolate, generated using NaH or LDA, reacts with the alkylating agent in DMF at 0–25°C:
This classical approach is reliable but limited by the availability of specialized enolating agents.
Microwave-Assisted Solvent-Free Synthesis
A solvent-free method using sodium bisulfate as a catalyst under microwave irradiation achieves rapid cyclization. Cyclohexanone is condensed with 3,3-dimethyl-2-oxobutyl acetate in a one-pot reaction:
- Conditions :
- Catalyst : NaHSO₄ (10 mol%).
- Microwave power : 300 W.
- Time : 10–15 minutes.
- Yield : 89–95%.
This eco-friendly method reduces reaction time from hours to minutes.
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst | Temperature | Key Advantage |
|---|---|---|---|---|
| Oxidative Decarboxylation | 90 | TEMPO | 70–80°C | Green chemistry, high yield |
| Pd-Catalyzed Oxidation | 85–90 | Pd/Bi | 60–100°C | Scalable |
| Halogenation-Oxidation | 76–92 | TEMPO/FeCl₃ | 50–80°C | High purity |
| Enolate Alkylation | 74–86 | NaH/LDA | 0–25°C | Well-established |
| Microwave-Assisted | 89–95 | NaHSO₄ | 100–120°C | Rapid, solvent-free |
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxobutyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that cyclohexanone derivatives exhibit antimicrobial activity. A study utilizing gas chromatography-mass spectrometry (GC-MS) identified various compounds derived from cyclohexanone that showed efficacy against bacterial strains. This suggests potential applications in developing antimicrobial agents for treating infections .
Neuroprotective Effects
Similar compounds have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, derivatives of cyclohexanone have been shown to stabilize mitochondrial function and prevent apoptosis in neuronal cells, making them candidates for further exploration in neuroprotection.
Case Study: Neuroprotection in Parkinson's Disease Models
A study evaluated the neuroprotective effects of cyclohexanone derivatives on dopaminergic neurons exposed to neurotoxic agents. The findings revealed that these compounds could significantly reduce neuronal death, indicating their potential for therapeutic use in Parkinson's disease .
Chemical Synthesis
Cyclohexanone serves as an important precursor in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in numerous chemical reactions such as aldol condensation and reduction processes.
Case Study: Synthesis of Fine Chemicals
In a recent synthesis project, cyclohexanone was utilized to produce fine chemicals with high yields. The study demonstrated that optimizing reaction conditions could lead to increased efficiency and reduced waste, highlighting the compound's role in sustainable chemistry practices .
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- with related compounds:
Key Observations :
- Lipophilicity: The dimethyl-oxobutyl group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., 2-(4-hydroxybutyl)cyclohexanone) .
- Steric Effects: The tert-butyl group in 2-tert-butylcyclohexanone provides greater steric hindrance than the dimethyl-oxobutyl group, likely reducing reactivity in nucleophilic additions .
- Crystallinity: Aromatic derivatives (e.g., benzylidene cyclohexanones) exhibit stronger intermolecular interactions (π-π stacking) compared to aliphatic-substituted analogs, leading to distinct crystal packing .
Thermodynamic and Spectral Data
- Vapor Pressure: Aliphatic cyclohexanone derivatives (e.g., 2-(2-propenyl)-cyclohexanone) exhibit vapor pressures of ~91.31 kPa at 466.24 K, indicating volatility . The dimethyl-oxobutyl substituent likely reduces volatility due to increased molecular weight.
- Spectral Characteristics: NOESY and circular dichroism studies on similar compounds (e.g., secolabdanes) reveal conformational preferences influenced by substituent orientation .
Biological Activity
Cyclohexanone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- , exploring its structure-activity relationships, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the molecular formula . Its structure features a cyclohexanone core substituted with a 3,3-dimethyl-2-oxobutyl group. Understanding the structural attributes is crucial for elucidating its biological activity.
Biological Activity Overview
-
Antineoplastic Activity :
- Cyclohexanone derivatives have shown promising antineoplastic properties. For instance, compounds derived from cyclohexanone have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including L1210 leukemia cells with an IC50 of approximately M .
- A study highlighted that modifications in the cyclohexanone structure could enhance its efficacy against specific cancer types, suggesting a structure-activity relationship (SAR) that warrants further investigation .
-
Mechanism of Action :
- The mechanism by which cyclohexanone derivatives exert their antitumor effects often involves the induction of apoptosis in cancer cells. This is mediated through pathways that may include the inhibition of specific kinases and modulation of signaling pathways associated with cell survival and proliferation .
- Inhibition of Enzymatic Activity :
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- | Antineoplastic | M | |
| Various Cyclohexanone Derivatives | MKP5 Inhibition | Varies |
Detailed Research Findings
A study conducted on various derivatives of cyclohexanone revealed that modifications at specific positions significantly affected their biological activity. For example, altering substituents on the cyclohexanone ring or the attached alkyl groups influenced both potency and selectivity against target enzymes .
Safety and Toxicity Considerations
The safety profile of cyclohexanone derivatives is an essential aspect of their development as therapeutic agents. Preliminary assessments suggest that while some derivatives exhibit potent biological activity, they also require thorough evaluation for potential toxicity. The compound's safety profile includes considerations for mutagenicity and cytotoxicity in non-target cells, which are critical for determining therapeutic windows .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3,3-dimethyl-2-oxobutyl)cyclohexanone, and how can reaction efficiency be assessed?
- Methodological Answer : The compound can be synthesized via Michael addition or aldol condensation. For example, a double Michael addition between diamides and dibenzalacetones yields structurally similar cyclohexanone derivatives . Reaction efficiency is evaluated using yield optimization (e.g., solvent choice, catalyst loading) and purity analysis (e.g., HPLC, NMR). Kinetic studies under varying temperatures or concentrations can identify rate-limiting steps .
Q. How is structural confirmation of 2-(3,3-dimethyl-2-oxobutyl)cyclohexanone achieved using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Peaks for methyl groups (δ 1.0–1.2 ppm), ketone protons (δ 2.1–2.5 ppm), and cyclohexanone backbone (δ 1.5–2.0 ppm) should align with predicted splitting patterns .
- Mass Spectrometry : Molecular ion ([M]+) at m/z 196.2 (calculated for C₁₂H₂₀O₂) and fragmentation patterns (e.g., loss of CO or methyl groups) confirm the structure .
- IR Spectroscopy : A strong carbonyl stretch (~1710 cm⁻¹) indicates the ketone group .
Q. What safety protocols are recommended for handling cyclohexanone derivatives in laboratory settings?
- Methodological Answer :
- Use fume hoods to avoid inhalation; monitor airborne concentrations with gas detectors.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- In case of exposure, rinse affected areas with water for 15 minutes and consult medical personnel .
- Toxicity data from IARC (Group 3: not classifiable as carcinogenic) suggest limited long-term risks, but acute exposure may cause respiratory irritation .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral 2-(3,3-dimethyl-2-oxobutyl)cyclohexanone derivatives be achieved?
- Methodological Answer : Chiral catalysts like quinidine thiourea derivatives enable asymmetric aldol reactions. For example, cyclohexanone derivatives with hydroxyl and phenyl groups have been synthesized with 86:14 diastereomeric ratios using such catalysts. Optimization involves screening solvent polarity (e.g., THF vs. cyclohexanone) and temperature to enhance enantiomeric excess .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?
- Methodological Answer :
- NMR Anomalies : Compare experimental data with computational predictions (DFT calculations) or analyze coupling constants to identify conformational isomers .
- MS Fragments : Cross-reference with databases (e.g., NIST Chemistry WebBook) or conduct tandem MS to trace fragmentation pathways. For example, a peak at m/z 154 may indicate cleavage of the 3,3-dimethyl-2-oxobutyl side chain .
Q. What strategies optimize the stability of 2-(3,3-dimethyl-2-oxobutyl)cyclohexanone under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13). Ketones are generally stable in neutral conditions but may undergo acid-catalyzed aldol condensation at low pH .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures. For cyclohexanone derivatives, decomposition typically occurs above 200°C .
Q. How can computational methods predict reaction pathways for cyclohexanone derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates. For example, modeling the aldol reaction mechanism identifies energetically favorable pathways and predicts regioselectivity . Software like Gaussian or ORCA is used with solvent correction models (e.g., PCM).
Regulatory and Compliance Considerations
- Handling : Classify as a non-controlled substance under current regulations (e.g., no mention in the UK Misuse of Drugs Act 1971) .
- Waste Disposal : Follow EPA guidelines for ketone-containing waste (incineration or chemical neutralization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
